molecular formula C24H27ClN4O3 B11150678 N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11150678
M. Wt: 454.9 g/mol
InChI Key: UFKQVTLXNAKKDM-INIZCTEOSA-N
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Description

N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of continuous flow processes and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorobenzene derivatives, basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H27ClN4O3

Molecular Weight

454.9 g/mol

IUPAC Name

N-[(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H27ClN4O3/c1-16(24(31)29-11-9-28(10-12-29)19-6-4-5-18(25)15-19)26-23(30)22-14-17-13-20(32-3)7-8-21(17)27(22)2/h4-8,13-16H,9-12H2,1-3H3,(H,26,30)/t16-/m0/s1

InChI Key

UFKQVTLXNAKKDM-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=C(N3C)C=CC(=C4)OC

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=C(N3C)C=CC(=C4)OC

Origin of Product

United States

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